molecular formula C9H11NO4 B1617447 methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate CAS No. 67411-02-3

methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B1617447
CAS No.: 67411-02-3
M. Wt: 197.19 g/mol
InChI Key: XAYYUASJLZKMJI-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its ester functional group, which is derived from methanol and 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylic acid. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate typically involves the esterification of 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol, using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

    Oxidation: 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2-(2-methoxy-2-hydroxyethyl)-1H-pyrrole-3-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate has shown promise as a potential drug candidate for treating various cancers. Research indicates that pyrrole derivatives can exhibit significant antitumor properties due to their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, studies have demonstrated that similar compounds can effectively target cancer cells while sparing normal cells, making them suitable for further development as chemotherapeutic agents.

Antimicrobial Properties
This compound may also possess antimicrobial activity, which could be beneficial in developing new antibiotics. Pyrrole derivatives are known for their effectiveness against a broad spectrum of bacteria and fungi. The incorporation of methoxy and oxoethyl groups enhances the compound's solubility and reactivity, potentially increasing its efficacy against resistant strains of pathogens.

Mechanism of Action
The mechanism by which this compound exerts its biological effects is an area of active research. Initial findings suggest that it may interact with specific biological targets involved in cell signaling pathways, leading to altered cellular responses in cancerous or infected cells.

Synthetic Chemistry

Building Block in Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including condensation and substitution reactions. This versatility makes it an attractive option for chemists aiming to develop new compounds with tailored properties .

Reactivity and Derivative Formation
The compound's reactivity can be exploited to synthesize derivatives that may possess enhanced biological activities or novel properties. For example, modifications to the pyrrole ring or the functional groups attached to it can lead to compounds with improved solubility or targeted activity profiles.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Study Title Findings Reference
Antitumor EvaluationsDemonstrated significant cytotoxicity against various cancer cell lines
Synthesis of Pyrrole DerivativesExplored the reactivity of this compound in organic synthesis
Antimicrobial Activity AssessmentShowed effectiveness against multiple bacterial strains

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
  • Ethyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
  • Propyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate

Comparison: this compound is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its ethyl and propyl analogs, the methyl ester is more volatile and has a lower boiling point, making it easier to purify by distillation. Additionally, the smaller size of the methyl group may result in different steric interactions in chemical and biological systems, affecting its overall activity and selectivity.

Biological Activity

Methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁NO₄
  • Molecular Weight : 197.19 g/mol
  • CAS Number : 67411-02-3

The compound features a pyrrole ring and an ester functional group, which are critical for its biological interactions. The presence of the methoxycarbonyl group enhances its reactivity and potential binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which is capable of modulating biological pathways by binding to specific molecular targets. This binding can alter enzyme activity, potentially influencing metabolic pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that similar pyrrole derivatives show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antiproliferative Effects : Some studies have highlighted the antiproliferative effects of related compounds on cancer cell lines, indicating that modifications in the pyrrole structure can enhance cytotoxicity against various cancer types. For example, introducing methyl groups at specific positions on the pyrrole ring has been shown to increase potency significantly .

Comparative Studies

To understand the uniqueness of this compound, it is useful to compare it with other pyrrole derivatives:

Compound NameMolecular FormulaNotable Features
Methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylateC₉H₁₁ClNO₄Contains chlorine, potentially enhancing antimicrobial properties
Methyl 3-(methoxycarbonyl)-1-methylpyrrole-2-acetateC₉H₁₁NO₄Similar structure but lacks the oxoethyl group, possibly affecting solubility
Methyl 4-(methoxycarbonyl)-1H-pyrroleC₈H₉NO₄A simpler structure that may exhibit different biological activities

These comparisons illustrate how structural modifications can influence the biological activities of pyrrole derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing aldehydes or ketones with appropriate pyrrole derivatives.
  • Esterification : Reacting pyrrole carboxylic acids with methanol or methanol derivatives under acidic conditions.

These methods highlight the compound's synthetic versatility in laboratory settings .

Case Studies

Several research studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Properties : A study conducted on various pyrrole derivatives demonstrated that structural modifications could lead to enhanced antimicrobial efficacy against E. coli and S. aureus, with some derivatives showing MIC values as low as 0.0048 mg/mL .
  • Cytotoxicity Assessment : Another study assessed the antiproliferative effects of methyl-substituted pyrroles on cancer cell lines, revealing that specific substitutions could increase cytotoxicity by up to fourfold compared to unsubstituted analogs .

Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-8(11)5-7-6(3-4-10-7)9(12)14-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYYUASJLZKMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315222
Record name Methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67411-02-3
Record name NSC293333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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